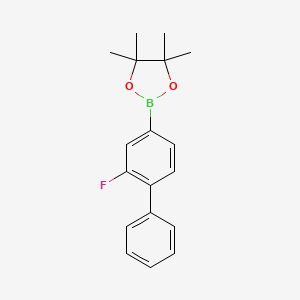

2-氟-4-联苯硼酸,硼酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-4-biphenylboronic acid, pinacol ester (2F4BPBPE) is a boronic acid-based compound that has been studied extensively for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and materials science. It is a versatile compound that has been used in the synthesis of various compounds, including drugs, polymers, and catalysts. 2F4BPBPE has also been studied for its potential therapeutic and diagnostic applications, as well as its potential applications in the field of materials science.

科学研究应用

氟离子传感

一项研究重点关注有机硼化合物(包括苯硼酸硼酸二甲酯)作为氟离子的路易斯酸受体的应用。这些化合物被整合到聚合物膜电极中,展示了它们在选择性氟离子传感中的潜力。该研究强调了氟离子与硼酸酯络合,表明它们在开发灵敏且选择性的氟化物传感器方面很有用 (Jańczyk 等人,2012 年)。

芳基硼酸酯的合成

另一个应用涉及通过镍催化的多氟芳烃硼化合成芳基硼酸硼酸二甲酯。这一过程包括 C-F 键活化和金属交换,将各种部分氟化的芳烃转化为相应的硼酸酯。该方法展示了该化合物作为有机合成中的构建模块的多功能性,促进了多氟芳烃作为合成中间体的制备 (Zhou 等人,2016 年)。

放射性氟化和 PET 成像

此外,该化合物已在过渡金属介导的放射性氟化背景下进行了探索,研究提高了芳基硼酸硼酸二甲酯的放射性标记产率。结果表明,向反应介质中添加吡啶可以显着提高放射性氟化产率,这支撑了该化合物在开发用于正电子发射断层扫描 (PET) 成像的临床相关放射性示踪剂中的潜力 (Antuganov 等人,2017 年)。

用于功能化芳烃的脱氟硼化

还记录了通过 C-F 键断裂将氟代芳烃转化为芳基硼酸硼酸二甲酯的 Ni/Cu 催化转化。该过程通过促进氟代芳烃向多种功能化芳烃的转化,突出了该化合物的合成用途,展示了一种拓宽可用于制药和材料科学的化合物范围的方法 (Niwa 等人,2015 年)。

材料科学应用

此外,研究表明该化合物在 H2O2 可裂解聚(酯-酰胺)的合成中所扮演的角色,展示了其在开发潜在的 H2O2 响应递送载体中的用途。这突出了其在材料科学中的应用,特别是在为受控释放系统创建智能材料方面 (Cui 等人,2017 年)。

作用机制

Target of Action

Boronic esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

Boronic esters are known to interact with their targets through the formation of covalent bonds, which can lead to changes in the target’s structure and function .

Pharmacokinetics

It’s known that the compound is a solid at room temperature, and it’s recommended to be stored at 4°c . Its predicted melting point is 125.32°C, and its predicted boiling point is 391.36°C at 760 mmHg . These properties may influence its bioavailability and stability in a biological system.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature can affect its physical state and stability . Furthermore, the presence of other chemicals or substances in the environment may also influence its reactivity and efficacy.

生化分析

Biochemical Properties

2-Fluoro-4-biphenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. This compound is known to interact with enzymes involved in the Suzuki-Miyaura coupling reaction, such as palladium catalysts . The nature of these interactions involves the formation of a transient complex between the boronic ester and the palladium catalyst, which then undergoes a series of steps to form the desired product.

Cellular Effects

The effects of 2-Fluoro-4-biphenylboronic acid, pinacol ester on cellular processes are still under investigation. It is known to influence cell function by participating in reactions that modify cellular components. This compound can affect cell signaling pathways by altering the structure of signaling molecules through its role in cross-coupling reactions. Additionally, it may impact gene expression and cellular metabolism by modifying the chemical environment within cells .

Molecular Mechanism

At the molecular level, 2-Fluoro-4-biphenylboronic acid, pinacol ester exerts its effects through its interactions with biomolecules. It binds to palladium catalysts, forming a complex that facilitates the transfer of boron atoms to organic substrates. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, which ultimately result in the formation of new carbon-carbon bonds . These interactions can lead to enzyme inhibition or activation, depending on the specific reaction conditions and substrates involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-4-biphenylboronic acid, pinacol ester can change over time due to its stability and degradation properties. This compound is relatively stable when stored at 4°C, but it may degrade over time if exposed to higher temperatures or moisture . Long-term studies have shown that its effects on cellular function can vary, with some reactions becoming less efficient as the compound degrades. In both in vitro and in vivo studies, the stability of 2-Fluoro-4-biphenylboronic acid, pinacol ester is crucial for maintaining its biochemical activity .

Dosage Effects in Animal Models

The effects of 2-Fluoro-4-biphenylboronic acid, pinacol ester in animal models can vary with different dosages. At low doses, this compound may facilitate specific biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes . Threshold effects have been observed, where the compound’s activity increases up to a certain concentration, beyond which its efficacy may plateau or decrease due to toxicity.

Metabolic Pathways

2-Fluoro-4-biphenylboronic acid, pinacol ester is involved in metabolic pathways that include the transfer of boron atoms to organic molecules. This compound interacts with enzymes and cofactors that facilitate these transfers, such as palladium catalysts in the Suzuki-Miyaura reaction . The metabolic flux and levels of metabolites can be affected by the presence of this compound, as it alters the chemical environment and availability of substrates for biochemical reactions.

Transport and Distribution

Within cells and tissues, 2-Fluoro-4-biphenylboronic acid, pinacol ester is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where it can participate in biochemical reactions . The distribution of this compound can affect its localization and accumulation, influencing its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of 2-Fluoro-4-biphenylboronic acid, pinacol ester is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, such as the cytoplasm or nucleus, where it can exert its biochemical effects . The activity and function of this compound can be influenced by its localization, as different cellular environments may affect its interactions with biomolecules and enzymes.

属性

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)14-10-11-15(16(20)12-14)13-8-6-5-7-9-13/h5-12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXPMMGBQKEWBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620176 |

Source

|

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269410-15-3 |

Source

|

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)

![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)